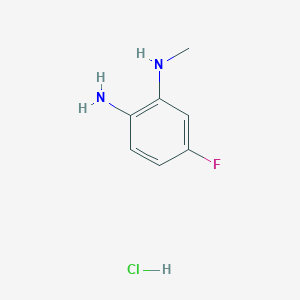

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and a methyl group on the nitrogen atom of the diamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride typically involves a multi-step process:

Nitration: The starting material, 4-fluoronitrobenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be further reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Produces quinones.

Reduction: Produces secondary amines.

Substitution: Produces various substituted benzene derivatives.

Applications De Recherche Scientifique

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-N1-methylbenzene-1,2-diamine

- 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

- N-Methyl-1,2-benzenediamine dihydrochloride

Uniqueness

4-Fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which confer specific electronic and steric properties. These properties make it particularly useful in medicinal chemistry for the development of drugs with enhanced potency and selectivity .

Activité Biologique

4-Fluoro-2-N-methylbenzene-1,2-diamine; hydrochloride, also known as 4-fluorobenzene-1,2-diamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-N-methylbenzene-1,2-diamine consists of a fluorobenzene ring with two amine groups at the 1 and 2 positions and a methyl group attached to one of the amines. Its molecular formula is C7H9FN2, and it has a molecular weight of approximately 142.16 g/mol.

Research indicates that compounds similar to 4-Fluoro-2-N-methylbenzene-1,2-diamine can act on various biological targets:

- PCSK9 Inhibition : A study highlighted the development of PCSK9 inhibitors that share structural similarities with this compound. These inhibitors are crucial for lowering LDL cholesterol levels by preventing PCSK9 from degrading LDL receptors in the liver .

- Adenosine A2A Receptor Modulation : Another study focused on derivatives that modulate adenosine receptors, which are implicated in neurodegenerative diseases and cancer. The biological activity of these compounds suggests potential therapeutic applications .

Biological Activity

The biological activity of 4-Fluoro-2-N-methylbenzene-1,2-diamine has been assessed through various pharmacological assays:

- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria. For instance, compounds derived from similar structures showed MIC values indicating effective inhibition against pathogens such as Staphylococcus aureus and E. coli .

- Toxicological Profile : Toxicity assessments reveal that this compound can cause skin irritation and may be harmful if ingested. The acute toxicity classification indicates caution in handling and application .

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of 4-Fluoro-2-N-methylbenzene-1,2-diamine:

- PCSK9 Modulators : A systematic investigation into structurally related compounds revealed that modifications could enhance metabolic stability and potency in reducing PCSK9 levels in vitro. This highlights the potential for developing effective cholesterol-lowering therapies .

- Neuroprotective Effects : Research into quinazoline derivatives indicated that compounds with similar structural motifs could act as antagonists at adenosine receptors, suggesting a role in neuroprotection and anti-cancer strategies .

- Antibacterial Studies : Derivatives of the compound exhibited broad-spectrum antibacterial activity, with specific formulations demonstrating significant efficacy against resistant strains of bacteria. This opens avenues for developing new antibiotics based on these structures .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-fluoro-2-N-methylbenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECWOFLAFYAMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.